4-Hydroxyspartein-2-one

描述

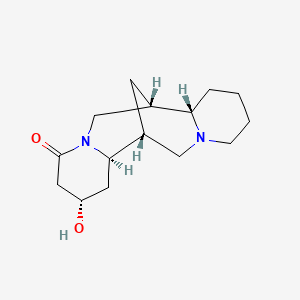

4-Hydroxyspartein-2-one (CAS: 23360-87-4) is a hydroxylated derivative of sparteine, a lupin alkaloid characterized by a complex polycyclic structure. Its systematic IUPAC name is (1R,2R,4S,9S,10S)-4-Hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one, with the molecular formula C₁₅H₂₄N₂O₂ and a molecular weight of 264.36 g/mol . The compound features a bridged tetracyclic framework containing two nitrogen atoms, a hydroxyl group at the 4-position, and a lactam (2-one) moiety. While sparteine derivatives are historically associated with antiarrhythmic and oxytocic effects, the specific pharmacological profile of this compound remains understudied in the provided evidence.

属性

分子式 |

C15H24N2O2 |

|---|---|

分子量 |

264.36 g/mol |

IUPAC 名称 |

(1R,2R,4S,9S,10S)-4-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O2/c18-12-6-14-10-5-11(9-17(14)15(19)7-12)13-3-1-2-4-16(13)8-10/h10-14,18H,1-9H2/t10-,11+,12+,13+,14-/m1/s1 |

InChI 键 |

GIQKWLHFWBBSSV-IKOXMDCHSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O |

手性 SMILES |

C1CCN2C[C@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3C[C@@H](CC4=O)O |

规范 SMILES |

C1CCN2CC3CC(C2C1)CN4C3CC(CC4=O)O |

同义词 |

4 beta-hydroxylupanine nuttaline |

产品来源 |

United States |

相似化合物的比较

4-Hydroxyquinolin-2(1H)-one

Structure and Properties :

- Molecular Formula: C₁₀H₉NO₂ (varies with substituents)

- Key Features : A bicyclic system with a hydroxyl group at position 4 and a lactam at position 2. Substitutions at positions 6 and 3 (e.g., methyl, carboxaldehyde) modulate activity .

- Synthesis : Prepared via cyclocondensation of 4-hydroxycoumarins with aldehydes or via multi-step heterocyclic reactions .

- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL depending on substituents .

Comparison :

- Unlike 4-Hydroxyspartein-2-one, 4-Hydroxyquinolin-2(1H)-one lacks a polycyclic nitrogenous backbone, resulting in lower molecular weight and enhanced solubility.

4-Hydroxypyrrolidin-2-one

Structure and Properties :

- Molecular Formula: C₄H₇NO₂

- Key Features : A five-membered lactam ring with a hydroxyl group at position 3. Exists as (±)-racemic mixtures or enantiopure forms (e.g., (R)-4-Hydroxypyrrolidin-2-one) .

- Applications : Used as a chiral building block in pharmaceutical synthesis, particularly for β-lactam antibiotics and neuromodulators .

Comparison :

- The smaller, monocyclic structure of 4-Hydroxypyrrolidin-2-one contrasts sharply with the tetracyclic system of this compound. This difference likely results in distinct pharmacokinetic profiles, such as higher metabolic stability for the larger alkaloid.

4-Hydroxycoumarin (4-Hydroxy-2H-chromen-2-one)

Structure and Properties :

- Molecular Formula : C₉H₆O₃

- Key Features: A benzopyrone with a hydroxyl group at position 4 and a lactone ring. Known for anticoagulant properties as a precursor to warfarin .

- Bioactivity : Inhibits vitamin K epoxide reductase, disrupting blood coagulation. Also exhibits antioxidant and antifungal activity .

Comparison :

- 4-Hydroxycoumarin’s planar aromatic structure differs fundamentally from the nitrogen-rich polycycle of this compound. Both share a hydroxyl-lactam/lactone group, but the coumarin’s simplicity enhances its solubility and bioavailability. The anticoagulant mechanism of 4-Hydroxycoumarin provides a model for studying structure-activity relationships in hydroxylated heterocycles .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₅H₂₄N₂O₂ | 264.36 | Tetracyclic alkaloid | Hydroxyl, lactam |

| 4-Hydroxyquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.19 | Bicyclic quinoline | Hydroxyl, lactam |

| 4-Hydroxypyrrolidin-2-one | C₄H₇NO₂ | 101.10 | Monocyclic pyrrolidine | Hydroxyl, lactam |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | Benzopyrone | Hydroxyl, lactone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。